molecular formula C17H16N2O3 B2668222 Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate CAS No. 921913-62-4

Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Cat. No. B2668222
M. Wt: 296.326
InChI Key: SZGNUSWAACQEIJ-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” belong to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carbonyl compound to form a Schiff base, which is then cyclized to form the tetrahydropyrimidine ring .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a tetrahydropyrimidine ring, which can adopt different conformations .


Chemical Reactions Analysis

The chemical reactions of similar compounds can vary widely depending on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as the specific functional groups present in the molecule and the conformation of the tetrahydropyrimidine ring .

Scientific Research Applications

  • Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    • Application Summary : This compound was synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .
    • Methods of Application : The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This constitutes a rapid and easy synthesis of highly functionalized heterocycles .
    • Results or Outcomes : The product was obtained with a yield of 84% .
  • 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters

    • Application Summary : This compound was synthesized and evaluated for its antimicrobial and anticancer properties .
  • 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters

    • Application Summary : This compound was synthesized and evaluated for its antimicrobial and anticancer properties .
  • 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters

    • Application Summary : This compound was synthesized using a green approach .
    • Methods of Application : The reaction was investigated with different catalyst loading of 15, 20 and 25 mol % .
  • 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters

    • Application Summary : This compound was synthesized using a green approach .
    • Methods of Application : The reaction was investigated with different catalyst loading of 15, 20 and 25 mol % .
  • Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    • Application Summary : This compound was synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .
    • Methods of Application : The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This constitutes a rapid and easy synthesis of highly functionalized heterocycles .
    • Results or Outcomes : The product was obtained with a yield of 84% .

Safety And Hazards

The safety and hazards associated with similar compounds can vary widely depending on factors such as the specific functional groups present in the molecule and the intended use of the compound .

Future Directions

The future directions for research on similar compounds could include further investigation of their biological activities and the development of new synthetic methods .

properties

IUPAC Name

phenyl N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-19-15-9-8-13(11-12(15)7-10-16(19)20)18-17(21)22-14-5-3-2-4-6-14/h2-6,8-9,11H,7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGNUSWAACQEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

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